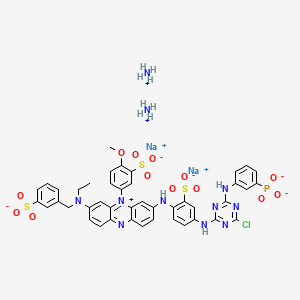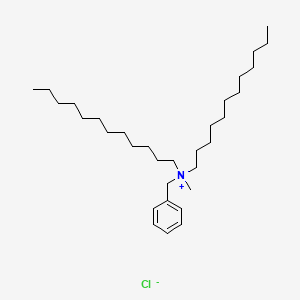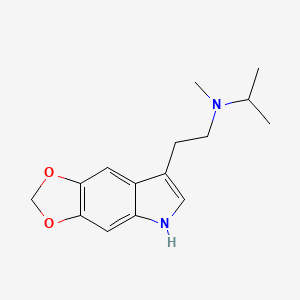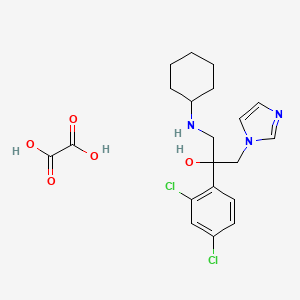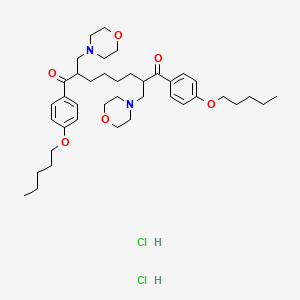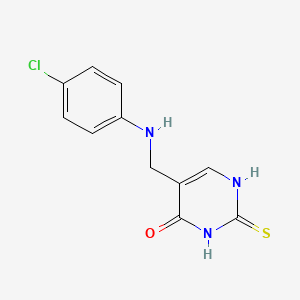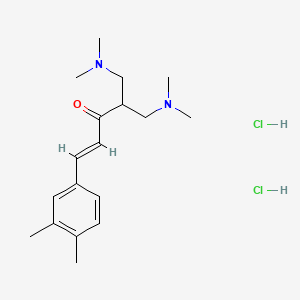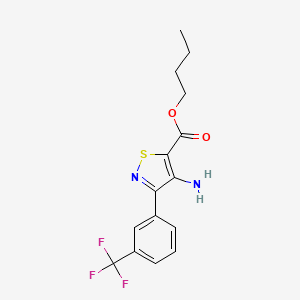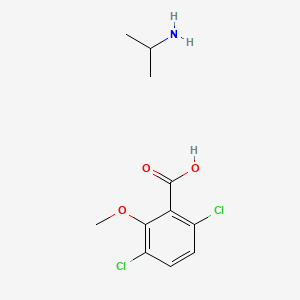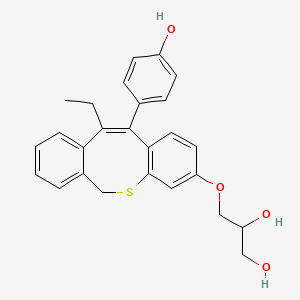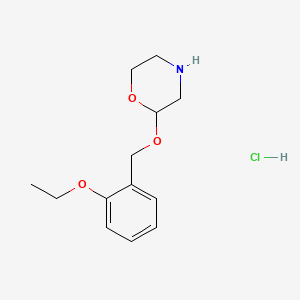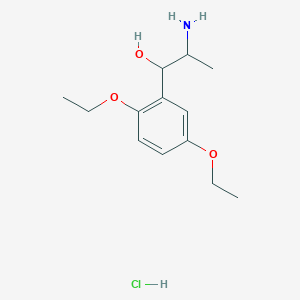
2,5-Diethoxy norephedrine hydrobromide, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It falls into the category of hallucinogenic drugs and acts as a 5-HT₂ serotonin receptor agonist .
- The compound has a stereocenter , and the R-(−)-DOB stereoisomer is more active .
(±)-DOB hydrobromide: is a chemical compound with the empirical formula C₁₁H₁₆BrNO₂ · HBr and a molecular weight of 355.07 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for (±)-DOB hydrobromide are not explicitly mentioned in the available literature. it is likely synthesized through organic chemistry methods.
Industrial Production: Information on industrial-scale production methods is limited, but it is typically produced in research laboratories.
Chemical Reactions Analysis
Reactions: (±)-DOB hydrobromide can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: The major products depend on the specific reactions performed.
Scientific Research Applications
Chemistry: (±)-DOB hydrobromide is valuable for studying and their interactions.
Biology: It can be used in research to explore its effects on neuronal signaling pathways.
Medicine: Although not directly used in medicine, understanding its pharmacological properties informs drug development.
Industry: Industrial applications are limited due to its hallucinogenic properties.
Mechanism of Action
- (±)-DOB hydrobromide’s mechanism involves binding to 5-HT₂ serotonin receptors , leading to altered perception and hallucinations.
- The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2,5-Dimethoxy-4-iodoamphetamine (DOI) , 4-(2,5-Diethoxy-4-nitrophenyl)-morpholine , and N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide .
Uniqueness: (±)-DOB hydrobromide’s uniqueness lies in its hallucinogenic properties and serotonin receptor agonism.
Remember that (±)-DOB hydrobromide is a controlled substance in various countries, and its use should be strictly regulated
Properties
CAS No. |
22200-06-2 |
|---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14;/h6-9,13,15H,4-5,14H2,1-3H3;1H |
InChI Key |
LAZIJOOPOWFIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


